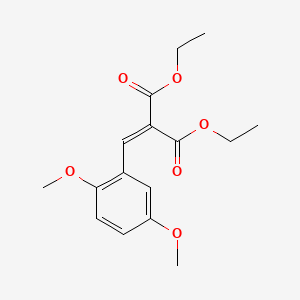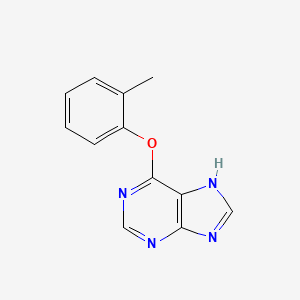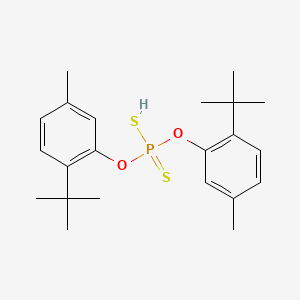
o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate: is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate typically involves the reaction of 2-tert-butyl-5-methylphenol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphorothioates, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate is used as a reagent in various organic synthesis reactions. It is also used as a stabilizer in polymer chemistry.
Biology: In biological research, this compound is studied for its potential use as an antioxidant. Its ability to scavenge free radicals makes it a candidate for protecting cells from oxidative damage.
Medicine: In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: Industrially, this compound is used as an additive in lubricants and fuels to enhance their performance and stability.
Mécanisme D'action
The mechanism by which o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate exerts its effects involves its interaction with free radicals. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA.
Comparaison Avec Des Composés Similaires
- Bis(2,4-di-tert-butylphenyl)phosphate
- 2-tert-Butyl-5-methylphenol
Comparison: Compared to similar compounds, o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate is unique due to its dual phenolic structure, which enhances its antioxidant properties. Its stability and reactivity also make it more suitable for industrial applications.
Propriétés
Numéro CAS |
6291-43-6 |
|---|---|
Formule moléculaire |
C22H31O2PS2 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
bis(2-tert-butyl-5-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C22H31O2PS2/c1-15-9-11-17(21(3,4)5)19(13-15)23-25(26,27)24-20-14-16(2)10-12-18(20)22(6,7)8/h9-14H,1-8H3,(H,26,27) |
Clé InChI |
ILJXSLRXSKPLTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)(C)C)OP(=S)(OC2=C(C=CC(=C2)C)C(C)(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


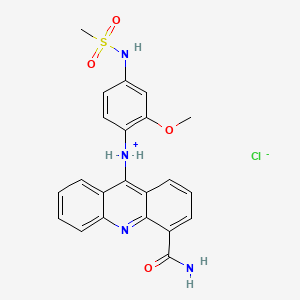
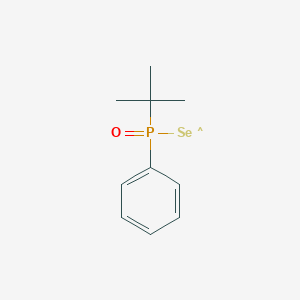
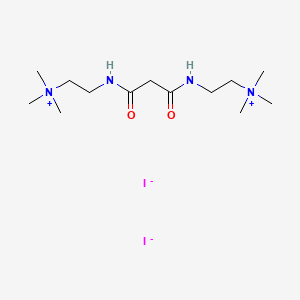
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
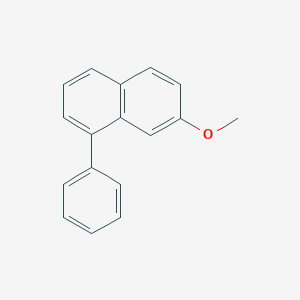
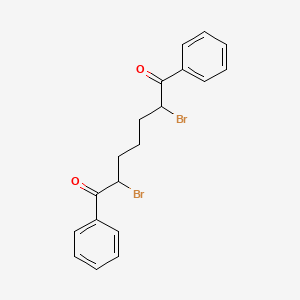

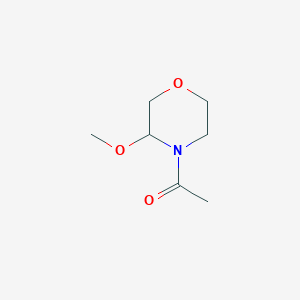
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)
